molecular formula C14H20FNO2S B14524113 S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate CAS No. 62466-43-7

S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate

Cat. No.: B14524113
CAS No.: 62466-43-7
M. Wt: 285.38 g/mol
InChI Key: IAPXSKITHHKYOU-UHFFFAOYSA-N
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Description

S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate is a chemical compound known for its unique structure and properties This compound features a phenyl ring substituted with a fluoroethoxy group and a diethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate typically involves the reaction of 4-(2-fluoroethoxy)benzyl chloride with diethylcarbamothioic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the diethylcarbamothioate moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate: shares similarities with other phenyl-substituted carbamothioates and fluoroethoxy derivatives.

    Phenylcarbamothioates: Compounds with similar structures but different substituents on the phenyl ring.

    Fluoroethoxy derivatives: Compounds with the fluoroethoxy group attached to different molecular frameworks.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

62466-43-7

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

S-[[4-(2-fluoroethoxy)phenyl]methyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C14H20FNO2S/c1-3-16(4-2)14(17)19-11-12-5-7-13(8-6-12)18-10-9-15/h5-8H,3-4,9-11H2,1-2H3

InChI Key

IAPXSKITHHKYOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=C(C=C1)OCCF

Origin of Product

United States

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